4-Chloro-6-methyl-1,3-benzothiazol-2-amine
Overview
Description
4-Chloro-6-methyl-1,3-benzothiazol-2-amine is an aromatic heterocyclic compound with a benzothiazole core. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly in the development of antimicrobial and anti-inflammatory agents.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They are known to interact with the DprE1 enzyme, a crucial component in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to inhibit the dpre1 enzyme, thereby disrupting the cell wall biosynthesis of mycobacterium tuberculosis . This leads to the death of the bacteria, demonstrating the compound’s anti-tubercular activity.
Biochemical Pathways
It can be inferred from the mode of action that the compound likely affects the cell wall biosynthesis pathway in mycobacterium tuberculosis .
Result of Action
Based on the known anti-tubercular activity of benzothiazole derivatives , it can be inferred that the compound likely leads to the death of Mycobacterium tuberculosis by disrupting its cell wall biosynthesis.
Biochemical Analysis
Biochemical Properties
4-Chloro-6-methyl-1,3-benzothiazol-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response . Additionally, this compound interacts with viral proteins, making it a potential candidate for antiviral drug development . The nature of these interactions often involves binding to the active sites of enzymes or proteins, thereby inhibiting their function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and immune response . This compound can modulate gene expression by inhibiting transcription factors and other regulatory proteins. Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as COX-2, inhibiting their catalytic activity . This binding interaction prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. Furthermore, this compound can inhibit viral replication by binding to viral proteins and preventing their proper function . Changes in gene expression are also observed, as this compound can modulate the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, but its degradation products can influence its long-term effects on cellular function. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of inflammatory pathways and viral replication . The stability and degradation of the compound must be carefully monitored to ensure consistent results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and antiviral effects without significant toxicity . At higher doses, toxic effects such as gastrointestinal irritation and liver damage have been observed. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production. These interactions are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells via specific transporters, where it accumulates in certain cellular compartments . This localization is essential for its biological activity, as it allows the compound to interact with its target enzymes and proteins effectively.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is often found in the cytoplasm and nucleus, where it can interact with enzymes and transcription factors . Post-translational modifications, such as phosphorylation, can also influence its localization and activity. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methyl-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzenethiol with 4-chloro-6-methylbenzaldehyde under acidic conditions. The reaction proceeds through a cyclization mechanism, forming the benzothiazole ring .
Industrial Production Methods: Industrial production of this compound often employs microwave irradiation techniques to enhance reaction rates and yields. This method is favored for its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-methyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions typically target the nitro groups, converting them to amines.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazoles.
Scientific Research Applications
4-Chloro-6-methyl-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the synthesis of dyes and pigments due to its stable aromatic structure.
Comparison with Similar Compounds
- 6-Ethoxy-1,3-benzothiazole-2-amine
- 2-Aminobenzothiazole
- 6-Chlorobenzo[d]thiazol-2-ylhydrazine carboxamide
Comparison: 4-Chloro-6-methyl-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-aminobenzothiazole, the presence of the chloro and methyl groups enhances its antimicrobial activity and stability .
Properties
IUPAC Name |
4-chloro-6-methyl-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-4-2-5(9)7-6(3-4)12-8(10)11-7/h2-3H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZNGVGJUJBHEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)N=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40326195 | |
Record name | 4-chloro-6-methyl-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40326195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383131-41-7 | |
Record name | 4-chloro-6-methyl-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40326195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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